(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid
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Overview
Description
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a protecting group for the amino function during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a popular choice for protecting the amino group due to its stability under a variety of reaction conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with the tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid follows similar principles but on a larger scale. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the process. These reactors allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides, often using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents such as DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are frequently employed.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide products when used in coupling reactions.
Scientific Research Applications
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The primary function of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is to protect the amino group during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the amino group. The mechanism involves the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
(3S)-4-{[(9-fluorenylmethoxy)carbonyl]amino}-3-methylbutanoic acid: Another amino-protecting group used in peptide synthesis.
(3S)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid: Also used for protecting amino groups but requires different deprotection conditions.
Uniqueness
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is unique due to its stability under a wide range of conditions and its ease of removal using mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
Biological Activity
Overview
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid, commonly known as Boc-β-HoAib-OH, is a protected amino acid that plays a significant role in peptide synthesis and pharmaceutical development. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. Its molecular formula is C10H19NO4, with a molecular weight of approximately 217.26 g/mol.
The primary biological activity of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid stems from its function as a building block in peptide synthesis. The Boc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Key Reactions Involving the Compound
- Deprotection : The Boc group is typically removed using trifluoroacetic acid (TFA), resulting in the release of the free amino acid.
- Coupling Reactions : It can participate in peptide coupling reactions with reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), leading to the formation of peptides.
Applications in Research and Industry
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is widely utilized in various fields:
- Peptide Synthesis : It serves as a key intermediate in the construction of peptides and proteins.
- Drug Development : The compound is employed in synthesizing pharmaceutical agents, where its protected form allows for controlled reactions.
- Bioconjugation : It is used for modifying biomolecules, enhancing drug delivery systems and diagnostic tools.
Biological Interactions
Research indicates that compounds structurally related to (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid can interact with diverse biological targets. For instance, derivatives have been shown to influence metabolic pathways and immune responses. Notably, some studies suggest that certain derivatives can inhibit type I interferon production during viral infections by modulating caspase activity.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
(3S)-4-amino-3-methylbutanoic acid | Lacks Boc protecting group | Free amino acid form |
(3S)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid | Contains benzyloxycarbonyl (Cbz) protecting group | Alternative protection strategy |
The uniqueness of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid lies in its specific stereochemistry and functional groups, which provide enhanced stability and ease of deprotection compared to similar compounds .
Case Studies
- Peptide Synthesis Efficiency : A study demonstrated that using Boc-β-HoAib-OH in peptide synthesis resulted in higher yields and fewer side reactions compared to unprotected amino acids. The efficiency was attributed to the stability provided by the Boc group during coupling reactions .
- Drug Development Applications : Research highlighted its role as an intermediate in developing antiviral agents, showcasing how derivatives influenced cellular pathways involved in immune response modulation.
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
FNYRVJJDNPAVSS-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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